molecular formula C16H24N2.ClH<br>C16H25ClN2 B1682299 キシロメタゾリン塩酸塩 CAS No. 1218-35-5

キシロメタゾリン塩酸塩

カタログ番号: B1682299
CAS番号: 1218-35-5
分子量: 280.83 g/mol
InChIキー: YGWFCQYETHJKNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キシロメタゾリン塩酸塩: は、主に鼻充血除去薬として使用される医薬品です。アルファアドレナリン作動薬のクラスに属し、一般的に市販の鼻スプレーや点鼻薬に含まれています。 この化合物は、鼻腔の血管を収縮させることで、風邪、アレルギー、副鼻腔炎による鼻充血を軽減する効果があります .

科学的研究の応用

Clinical Applications

Xylometazoline hydrochloride is primarily indicated for:

  • Nasal Congestion : Effective for symptomatic relief from nasal congestion due to colds, hay fever, and other respiratory allergies .
  • Post-Surgical Use : Demonstrated efficacy in managing nasal symptoms following surgical procedures such as septoplasty .
  • Combination Therapy : Often used in conjunction with other medications like ipratropium bromide for enhanced relief from rhinorrhea and nasal congestion .

Clinical Studies

  • Quality of Life Improvement : A recent study evaluated the impact of xylometazoline on quality of life (QoL) among patients suffering from nasal congestion due to the common cold. Results indicated significant improvements in sleep quality (73%), vitality (76%), physical activity (71%), social activity (80%), and overall sensation (81%) after treatment with xylometazoline hydrochloride 0.1% .
  • Rapid Relief : Clinical trials have shown that xylometazoline provides rapid relief from nasal congestion, with effects lasting up to 10 hours. Patients reported high satisfaction levels compared to placebo treatments .
  • Safety Profile : Xylometazoline is generally well tolerated with mild side effects such as epistaxis (3.4%) and headache (3.4%). Importantly, it does not cause rebound congestion when used for short durations (less than 10 days) .

Table 1: Summary of Clinical Findings

Study FocusFindingsReference
Quality of Life ImprovementSignificant improvement in QoL scores
Efficacy DurationRelief lasts up to 10 hours
Side EffectsMild side effects; no rebound congestion

Table 2: Mechanism of Action Overview

Receptor TypeEffectRole in Nasal Congestion
Alpha-1VasoconstrictionReduces blood flow to nasal mucosa
Alpha-2BVasoconstrictionPredominantly expressed in nasal tissues

作用機序

キシロメタゾリン塩酸塩は、鼻粘膜のアルファアドレナリン受容体を刺激することで作用します。この刺激は、血管の収縮につながり、鼻腔への血流と腫れを軽減します。 その結果、鼻充血が減少し、気流が改善されます . この化合物は、アドレナリンの分子形状を模倣しているため、受容体に効果的に結合することができます .

類似の化合物との比較

類似の化合物:

    オキシメタゾリン: 鼻充血除去薬として使用される、もう1つのイミダゾリン誘導体です。

    ナファゾリン: 目薬や鼻スプレーで使用されるアルファアドレナリン作動薬です。キシロメタゾリン塩酸塩に比べて作用時間が短いです。

    フェニレフリン: 選択的なアルファ-1アドレナリン受容体作動薬で、充血除去薬として使用されます。キシロメタゾリン塩酸塩に比べて化学構造が異なり、作用時間が短いです。

独自性: キシロメタゾリン塩酸塩は、その迅速な作用開始と持続的な効果が特徴です。鼻充血を迅速に緩和し、数時間にわたって充血除去効果を維持します。 さらに、アルファアドレナリン受容体に対する高い選択性により、効果的で信頼性の高い鼻充血除去薬となっています .

生化学分析

Biochemical Properties

Xylometazoline hydrochloride functions as a direct-acting alpha-adrenergic agonist . It binds to alpha (α)-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This interaction with α-adrenergic receptors is key to its role in biochemical reactions .

Cellular Effects

Xylometazoline hydrochloride’s primary cellular effect is the reduction of nasal congestion. It achieves this by causing vasoconstriction in the nasal blood vessels, thereby decreasing the swelling associated with inflammation . This effect on cellular processes is crucial in its role as a nasal decongestant .

Molecular Mechanism

The molecular mechanism of action of Xylometazoline hydrochloride involves its binding to α-adrenergic receptors, leading to vasoconstriction of nasal blood vessels . This is due to its design as an imidazole derivative, which mimics the molecular shape of adrenaline .

Temporal Effects in Laboratory Settings

This suggests that the effects of Xylometazoline hydrochloride may change over time, potentially leading to decreased effectiveness or a buildup of tolerance against the drug .

Dosage Effects in Animal Models

In animal models, the lethal dose (LD50) of Xylometazoline hydrochloride varies. The oral LD50 is 230 mg/kg in rats and 75 mg/kg in mice. The subcutaneous LD50 is 90 mg/kg in rats and 53 mg/kg in mice. The intraperitoneal LD50 is 43 mg/kg in rats . These figures indicate that the effects of Xylometazoline hydrochloride can vary significantly with different dosages.

Metabolic Pathways

It is known to work by binding to α-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This suggests that its metabolic activity is likely linked to these receptors and their associated pathways.

Transport and Distribution

The transport and distribution of Xylometazoline hydrochloride within cells and tissues are primarily related to its role as a nasal decongestant. It is applied directly to the nose, where it binds to α-adrenergic receptors in the nasal mucosa

Subcellular Localization

Xylometazoline hydrochloride is applied directly to the nasal mucosa, suggesting its primary subcellular localization is within the cells of this tissue . It binds to α-adrenergic receptors in the nasal mucosa, indicating that it likely localizes to wherever these receptors are found within the cell .

準備方法

合成経路と反応条件: キシロメタゾリン塩酸塩は、複数段階のプロセスによって合成されます。一般的な方法の1つは、2,6-ジメチルベンジルクロリドとtert-ブチルアミンを反応させて、2-(4-tert-ブチル-2,6-ジメチルベンジル)-2-イミダゾリンを生成することです。 この中間体は、塩酸と反応させることで、キシロメタゾリン塩酸塩に変換されます .

工業生産方法: 工業的な設定では、キシロメタゾリン塩酸塩の製造は、同様の合成経路を用いますが、より大規模に行われます。 このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が保証されます .

化学反応の分析

反応の種類: キシロメタゾリン塩酸塩は、加水分解、酸化、還元など、さまざまな化学反応を起こします。

一般的な試薬と条件:

    加水分解: この反応は、特に酸性または塩基性条件下で、水溶液中で起こります。

    酸化: キシロメタゾリン塩酸塩は酸化反応を起こす可能性があり、過酸化水素などの酸化剤を使用することがあります。

    還元: キシロメタゾリン塩酸塩の還元反応はそれほど一般的ではありませんが、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、加水分解はイミダゾリン誘導体の生成につながる可能性があり、酸化はさまざまな酸化生成物の生成につながる可能性があります .

科学研究の応用

化学: キシロメタゾリン塩酸塩は、その化学的性質、安定性、および他の化合物との相互作用を研究するために、研究で使用されます。 これは、アルファアドレナリン作動薬の挙動を研究するためのモデル化合物として役立ちます .

生物学: 生物学的研究では、キシロメタゾリン塩酸塩は、鼻組織への影響と、炎症や充血を軽減する役割を調べるために使用されます。 また、その抗酸化作用の可能性についても研究されています .

医学: 医療では、キシロメタゾリン塩酸塩は、広く鼻充血除去薬として使用されています。風邪、アレルギー、副鼻腔炎に関連する鼻充血の緩和のために、さまざまな製剤に含まれています。 臨床研究では、鼻充血のある人々の生活の質を向上させる効果が示されています .

産業: 製薬業界では、キシロメタゾリン塩酸塩は、鼻スプレーや点鼻薬に製造および製剤化されています。 また、その治療効果を高めるために、他の有効成分と組み合わせて使用​​されることもあります .

類似化合物との比較

    Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

    Naphazoline: An alpha-adrenergic agonist used in eye drops and nasal sprays. It has a shorter duration of action compared to xylometazoline hydrochloride.

    Phenylephrine: A selective alpha-1 adrenergic receptor agonist used as a decongestant. It has a different chemical structure and a shorter duration of action compared to xylometazoline hydrochloride.

Uniqueness: Xylometazoline hydrochloride is unique due to its rapid onset of action and long-lasting effects. It provides quick relief from nasal congestion and maintains its decongestant effects for several hours. Additionally, its high selectivity for alpha-adrenergic receptors makes it an effective and reliable nasal decongestant .

生物活性

Xylometazoline hydrochloride is a widely used topical nasal decongestant that primarily acts by stimulating alpha-adrenergic receptors in the nasal mucosa. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Xylometazoline is an imidazole derivative that mimics the shape of adrenaline, allowing it to bind effectively to alpha-1 (α1) and alpha-2 (α2) adrenergic receptors located in the lamina propria of nasal blood vessels. The activation of these receptors leads to vasoconstriction, reducing blood flow to the nasal mucosa and alleviating congestion.

Key Mechanisms:

  • Vasoconstriction: Constriction of large veins and smaller arteries in the nasal region results in reduced swelling and improved airflow.
  • Receptor Affinity: Xylometazoline shows higher selectivity for α2B-adrenoceptors compared to α1A, α2A, α2C, α1B, and α1D receptors, enhancing its decongestant effect without significant systemic side effects .

Clinical Efficacy

Numerous clinical studies have evaluated the effectiveness of xylometazoline in treating nasal congestion associated with conditions such as the common cold and allergic rhinitis.

Table 1: Summary of Clinical Studies on Xylometazoline

Study ReferencePopulationTreatmentOutcomeFindings
Adults with common coldXylometazoline 0.1%Quality of Life (QoL)Significant improvement in QoL scores from day 1; sleep quality improved by 73%
Patients with nasal congestionXylometazoline vs placeboNasal congestion reliefXylometazoline provided significant relief for up to 10 hours compared to placebo
Patients post-nasal surgeryXylometazoline vs Oxymetazoline + DexpanthenolNasal congestion reliefOxymetazoline group showed better results than xylometazoline in reducing symptoms

Case Studies

Case Study 1: Quality of Life Improvement
In a real-world study involving adults suffering from nasal congestion due to the common cold, participants reported marked improvements in various QoL factors after using xylometazoline. From day one, symptoms such as "plugged nose" showed significant improvement (p = 0.0023), with overall QoL scores increasing significantly across all measured domains .

Case Study 2: Safety Profile
A systematic review indicated that xylometazoline is generally well tolerated. Adverse events were mild and included epistaxis (3.4%) and headache (3.4%). Importantly, no cases of rebound congestion or rhinitis medicamentosa were observed with short-term use (<10 days) .

Antioxidant Properties

Recent studies have highlighted additional biological activities of xylometazoline beyond its decongestant effects. An in vitro study demonstrated its antioxidant properties, showing that it inhibits lipid peroxidation and scavenges hydroxyl radicals. This suggests potential protective effects against oxidative stress associated with inflammation .

特性

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFCQYETHJKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045223
Record name Xylometazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-35-5
Record name Xylometazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylometazoline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xylometazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylometazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOMETAZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S84033NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylometazoline hydrochloride
Reactant of Route 2
Reactant of Route 2
Xylometazoline hydrochloride
Reactant of Route 3
Reactant of Route 3
Xylometazoline hydrochloride
Reactant of Route 4
Reactant of Route 4
Xylometazoline hydrochloride
Reactant of Route 5
Reactant of Route 5
Xylometazoline hydrochloride
Reactant of Route 6
Reactant of Route 6
Xylometazoline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。